molecular formula C22H40N2O8S B14037444 Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate

Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate

Cat. No.: B14037444
M. Wt: 492.6 g/mol
InChI Key: ZMOJYDTVZMRELO-UHFFFAOYSA-N
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Description

Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate is a complex organic compound that features multiple Boc-protected amino groups. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its dual Boc-protection, which makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate typically involves multiple steps, starting with the protection of amino groups using Boc anhydride. The reaction conditions often include the use of bases such as diisopropylethylamine in solvents like tetrahydrofuran, conducted at temperatures ranging from 0°C to 20°C . Industrial production methods may involve similar steps but are optimized for larger scales, ensuring high yields and purity.

Chemical Reactions Analysis

Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of Boc groups yields the free amine, which can then participate in further reactions.

Scientific Research Applications

Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate primarily involves its role as a protected intermediate. The Boc groups protect the amino functionalities during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine groups can interact with various molecular targets, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar compounds include other Boc-protected amino acids and peptides, such as:

Ethyl 2-Boc-amino-4-(3-Boc-amino-3-ethoxycarbonylpropylsulfanyl)butyrate is unique due to its dual Boc-protection, which provides enhanced stability and selectivity in multi-step synthesis processes.

Properties

Molecular Formula

C22H40N2O8S

Molecular Weight

492.6 g/mol

IUPAC Name

ethyl 4-[4-ethoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C22H40N2O8S/c1-9-29-17(25)15(23-19(27)31-21(3,4)5)11-13-33-14-12-16(18(26)30-10-2)24-20(28)32-22(6,7)8/h15-16H,9-14H2,1-8H3,(H,23,27)(H,24,28)

InChI Key

ZMOJYDTVZMRELO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCSCCC(C(=O)OCC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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